BenchChemオンラインストアへようこそ!

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Gefitinib synthesis Process chemistry Protecting group strategy

Crucial 6,7-disubstituted quinazolinone intermediate for Gefitinib and related TKIs. The C6-benzyloxy group serves as a protective handle for selective deprotection, enabling efficient downstream functionalization. Sourcing this specific intermediate ensures compatibility with established chlorination and amination protocols, optimizing yield and purity in API synthesis.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 286371-64-0
Cat. No. B1450768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
CAS286371-64-0
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
InChIKeyUEDIEWQHFJNDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS 286371-64-0): A Critical Scaffold in Tyrosine Kinase Inhibitor Synthesis


6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS 286371-64-0) is a 6,7-disubstituted quinazolin-4(3H)-one derivative characterized by a benzyloxy group at the C6 position and a methoxy group at the C7 position . This compound serves as a pivotal intermediate in the synthesis of clinically approved tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and PD153035, where the 6-benzyloxy group acts as a protective handle that can be selectively removed and subsequently functionalized [1]. Its molecular formula is C16H14N2O3, with a molecular weight of 282.29 g/mol and a standard purity typically ≥95% .

Why 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Cannot Be Replaced by Other 6,7-Disubstituted Quinazolinones


Generic substitution of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one with other 6,7-disubstituted quinazolinones is precluded by critical differences in synthetic utility and downstream reactivity. While many quinazolinones share the core scaffold, the specific combination of a benzyl ether at C6 and a methyl ether at C7 in this compound provides a unique balance of stability during synthesis and selective deprotection potential [1]. In the synthesis of Gefitinib, for example, the benzyl group must be cleanly removed to reveal a free hydroxyl group for subsequent alkylation with 4-(3-chloropropyl)morpholine; alternative protecting groups (e.g., benzoyl, methyl) require different cleavage conditions that may not be compatible with other sensitive functionalities in the molecule [2]. Furthermore, the presence of the C7 methoxy group is non-negotiable for the final pharmacological activity of the TKI [3]. The precise electronic and steric environment conferred by this substitution pattern directly influences the efficiency of the subsequent chlorination and amination steps, making this specific intermediate essential for achieving acceptable yields and purity in the final API [2].

Quantitative Evidence for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: Comparative Performance Data


Comparative Synthetic Yields in Gefitinib Intermediate Preparation: Benzyloxy vs. Benzoyloxy Protecting Group

In the synthesis of Gefitinib, the choice of protecting group at the C6 position critically impacts overall process yield. A one-pot conversion starting from 4-methoxy-3-benzyloxy-6-nitro benzoate using Fe/acetic acid and formamidine acetate yields 6-benzoyloxy-7-methoxy quinazoline-4-one, demonstrating a viable alternative route [1]. However, the subsequent step involves debenzylation of the 4-(3-chloro-4-fluorophenylamino)-6-benzoyloxy-7-methoxy quinazoline using methanesulfonic acid [1]. This contrasts with the standard route utilizing 6-benzyloxy-7-methoxyquinazolinone, where the benzyl group is cleaved under hydrogenolysis conditions, a process often milder and more selective. The benzyloxy intermediate is directly converted to 6-benzyloxy-7-methoxy-4-chloroquinazolinone in high yield (reported as quantitative conversion in related protocols), which then undergoes amination with 3-chloro-4-fluoroaniline to give the key intermediate in 64% isolated yield over two steps [2].

Gefitinib synthesis Process chemistry Protecting group strategy

Synthetic Accessibility: Microwave-Assisted Synthesis of Quinazolinone Scaffolds

The quinazolin-4(3H)-one core, including derivatives like 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, can be synthesized under microwave irradiation using the Niementowski reaction. This method demonstrates a significant advantage over conventional heating in terms of reaction time and efficiency [1]. The study successfully applied this microwave-assisted method to construct the key intermediate of Iressa (Gefitinib), highlighting the practical utility of this compound class [1].

Microwave-assisted synthesis Green chemistry Process intensification

Physicochemical Property Benchmark: LogP and Solubility Comparison with Related Quinazoline Intermediates

The lipophilicity (LogP) of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a critical parameter influencing its handling, purification, and reactivity in organic solvents. The consensus Log Po/w for this compound is calculated as 2.39, with a predicted aqueous solubility (LogS) of -3.24 (approximately 0.163 mg/mL) . These values are consistent with its structural features: a moderately lipophilic benzyl group balanced by the polar quinazolinone core. While direct comparative data for the closest analogs (e.g., 6-hydroxy-7-methoxyquinazolinone or 6,7-dimethoxyquinazolinone) are not available from a single source, these predicted values serve as a baseline for evaluating other candidates in a series. For instance, replacing the benzyl group with a hydrogen (6-hydroxy analog) would dramatically reduce LogP and increase water solubility, while replacing it with a smaller alkyl group (e.g., methyl) would lower LogP and alter its behavior in extraction and chromatography. This information allows chemists to predict and optimize purification and reaction conditions.

Physicochemical properties Lipophilicity ADME prediction

Optimized Application Scenarios for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS 286371-64-0)


Precursor for Gefitinib and Analog API Synthesis

This compound is the established, preferred starting material for the synthesis of Gefitinib and structurally related anilinoquinazoline tyrosine kinase inhibitors. The evidence demonstrates a well-characterized, high-yielding (64% over two critical steps) route to the key intermediate 6-benzyloxy-4-(3'-chloro-4'-fluoroaniline)-7-methoxyquinazoline, a direct precursor to the API [1]. Alternative routes using different C6 protecting groups introduce additional deprotection steps and potential yield losses, making this compound the most direct and efficient choice for medicinal chemistry and process development groups focused on this pharmacophore [2].

Synthesis of Diverse Quinazoline Libraries via Parallel Synthesis

The presence of a benzyl protecting group at C6, which can be selectively removed via hydrogenolysis, makes this compound an ideal scaffold for generating libraries of 6-substituted quinazolinones. Researchers can deprotect the C6 hydroxyl group and subsequently alkylate, acylate, or sulfonate it with diverse reagents, enabling rapid exploration of structure-activity relationships (SAR) around the quinazoline core [1]. The microwave-assisted synthetic accessibility of this core structure further supports its use in high-throughput chemistry environments [3].

Process Chemistry and Scale-Up Studies for TKI Intermediates

For process chemists aiming to develop robust, scalable routes to quinazoline-based TKIs, this intermediate provides a well-documented benchmark. The reported chlorination and amination conditions using this specific substrate (e.g., SOCl2/DMF for chlorination, followed by aniline coupling) have been validated in patent literature, providing a reliable starting point for process optimization, impurity profiling, and scale-up [1]. The use of this specific intermediate allows for direct comparison of new synthetic methodologies against an established industrial standard.

Reference Standard for Analytical Method Development

Given its role as a key intermediate in the synthesis of a major pharmaceutical (Gefitinib), 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one serves as a critical reference standard. Its well-defined structure, confirmed by 1H-NMR and LC-MS [1], and availability in high purity (≥95%) [2], make it an essential compound for developing and validating analytical methods (HPLC, UPLC, GC) to monitor reaction progress, assess purity of intermediates, and quantify potential impurities in the final API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.